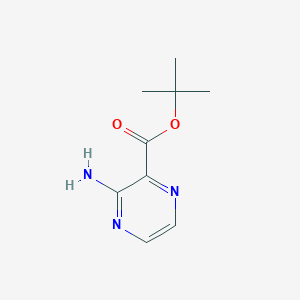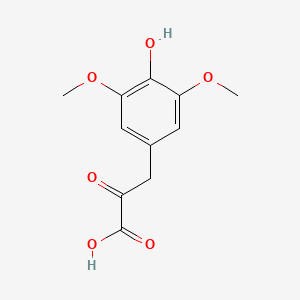![molecular formula C5H7N3O3S B13582019 2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione](/img/structure/B13582019.png)
2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-2lambda6-thia-5,7-diazaspiro[3. This compound is characterized by its unique spiro structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione involves multiple steps, typically starting with the formation of the spiro ring system. Common synthetic routes include the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2lambda6-thia-5,7-diazaspiro[3.4]oct-1-ene-6,8-dione 2-oxide: Similar in structure but with different oxidation states and reactivity.
Other spiro compounds: Share the spiro ring system but differ in functional groups and overall chemical properties.
Uniqueness
Properties
Molecular Formula |
C5H7N3O3S |
|---|---|
Molecular Weight |
189.20 g/mol |
IUPAC Name |
2-imino-2-oxo-2λ6-thia-5,7-diazaspiro[3.4]octane-6,8-dione |
InChI |
InChI=1S/C5H7N3O3S/c6-12(11)1-5(2-12)3(9)7-4(10)8-5/h6H,1-2H2,(H2,7,8,9,10) |
InChI Key |
JBZQVPKQQKUOGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CS1(=N)=O)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Methylamino)propyl]phosphonic acid](/img/structure/B13581946.png)
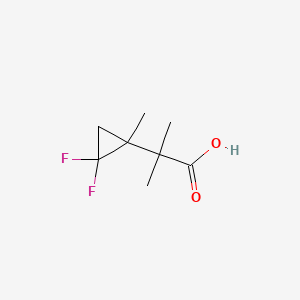

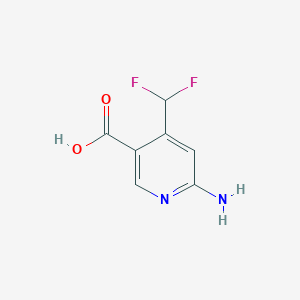



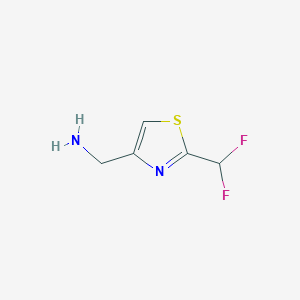
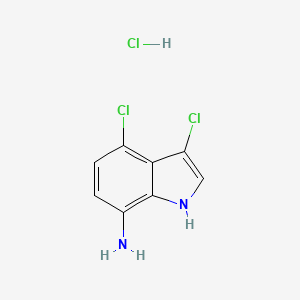
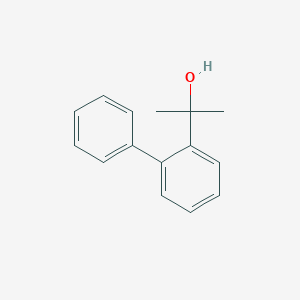
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
